(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-31-18-7-4-6-17(14-18)25-22(28)20-13-15-5-2-3-8-21(15)32-23(20)26-27-33(29,30)19-11-9-16(24)10-12-19/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHAULJVZZRPZ-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzenesulfonylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable chromene precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Chromene Derivatives
*Calculated based on molecular formula C22H17ClN2O4S.
Key Observations:
- Sulfonamide vs. Phenyl Groups : The target compound’s 4-chlorobenzenesulfonamido group likely enhances hydrogen bonding and target selectivity compared to phenyl or acetyl substituents .
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group balances lipophilicity and solubility, whereas halogenated analogs (e.g., 4-chlorophenyl in ) may exhibit higher membrane permeability but lower solubility.
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Data
*Predicted using QSPR models.
Key Findings:
Biological Activity
The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide, often referred to as a chromene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN3O4S
- Molecular Weight : 393.84 g/mol
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer activity. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle proteins such as cyclins and CDKs .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it disrupts bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases like rheumatoid arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways related to cell growth and immune responses.
- Oxidative Stress Induction : The compound may increase oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this chromene derivative against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Study on Antimicrobial Properties
In another investigation published in Microbial Drug Resistance, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 µg/mL and 16 µg/mL, respectively, outperforming conventional antibiotics like penicillin .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
